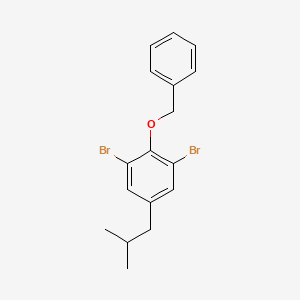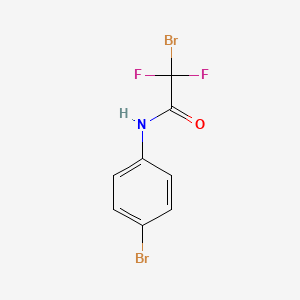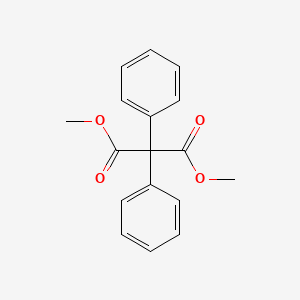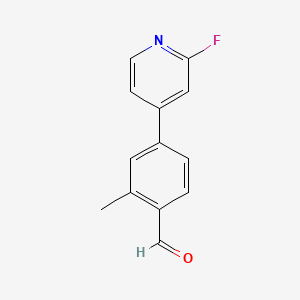
4-(2-Fluoropyridin-4-yl)-2-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluoropyridin-4-yl)-2-methylbenzaldehyde is a chemical compound that features a fluorinated pyridine ring attached to a methylbenzaldehyde moiety. This compound is of interest due to its unique structural properties, which combine the reactivity of the aldehyde group with the electronic effects imparted by the fluorine atom on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoropyridin-4-yl)-2-methylbenzaldehyde typically involves the introduction of a fluorine atom into the pyridine ring, followed by the attachment of the methylbenzaldehyde group. One common method involves the use of 2-fluoro-4-methylpyridine as a starting material. This compound can be synthesized through various fluorination reactions, such as the Balz-Schiemann reaction, which involves the diazotization of 2-aminopyridine followed by fluorination .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. For example, the use of palladium-catalyzed coupling reactions can be employed to efficiently attach the methylbenzaldehyde group to the fluorinated pyridine ring .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoropyridin-4-yl)-2-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or sodium hydride (NaH).
Major Products
Oxidation: 4-(2-Fluoropyridin-4-yl)-2-methylbenzoic acid.
Reduction: 4-(2-Fluoropyridin-4-yl)-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Fluoropyridin-4-yl)-2-methylbenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Fluoropyridin-4-yl)-2-methylbenzaldehyde is largely dependent on its specific application. In biological systems, the fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain molecular targets, such as enzymes or receptors. This can lead to the modulation of specific biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine-4-boronic acid: Another fluorinated pyridine derivative used in similar applications.
4-(4-Fluorophenyl)-5-(2-fluoropyridin-4-yl)-1,3-dihydroimidazole-2-thione: A compound with a similar fluorinated pyridine structure, used in the synthesis of kinase inhibitors.
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine: A selective inhibitor of MAP4K4, showcasing the versatility of fluorinated pyridine derivatives.
Uniqueness
4-(2-Fluoropyridin-4-yl)-2-methylbenzaldehyde is unique due to its combination of a fluorinated pyridine ring and a methylbenzaldehyde moiety. This structure imparts distinct electronic properties and reactivity, making it a valuable intermediate in the synthesis of various complex molecules.
Properties
Molecular Formula |
C13H10FNO |
|---|---|
Molecular Weight |
215.22 g/mol |
IUPAC Name |
4-(2-fluoropyridin-4-yl)-2-methylbenzaldehyde |
InChI |
InChI=1S/C13H10FNO/c1-9-6-10(2-3-12(9)8-16)11-4-5-15-13(14)7-11/h2-8H,1H3 |
InChI Key |
HLHXMWYCHFRSTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=NC=C2)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



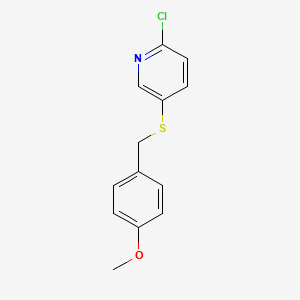
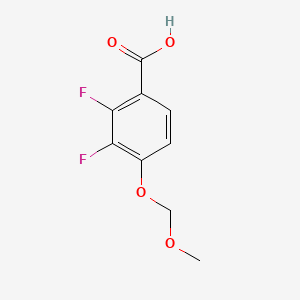

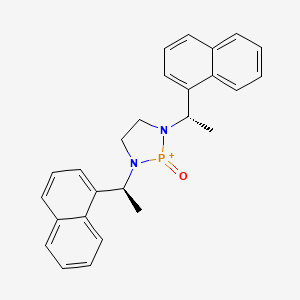
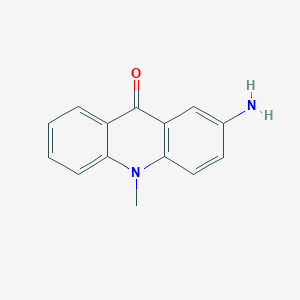
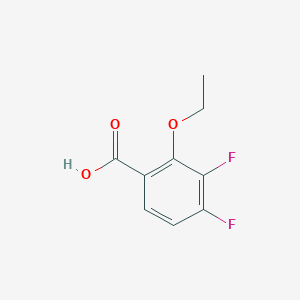

![O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate](/img/structure/B14021728.png)
